2'-Deoxy-2'-fluorocytidine 5'-(dihydrogen phosphate)
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Overview
Description
2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) is a nucleoside analog that has garnered significant attention in scientific research due to its potent antiviral and anticancer properties. This compound is structurally similar to cytidine but with a fluorine atom replacing the hydroxyl group at the 2’ position, enhancing its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The final step involves phosphorylation to obtain the 5’-(dihydrogen phosphate) derivative.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a potent inhibitor of DNA methyltransferases, making it useful in epigenetic studies.
Medicine: Currently under investigation for its antiviral properties, particularly against hepatitis C virus and Crimean-Congo hemorrhagic fever virus.
Industry: Utilized in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral RNA polymerases, thereby blocking viral replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside analog with similar anticancer properties.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: Used in the treatment of acute myeloid leukemia.
Uniqueness
2’-Deoxy-2’-fluorocytidine 5’-(dihydrogen phosphate) is unique due to its dual antiviral and anticancer properties. Its fluorine substitution enhances its stability and biological activity, making it a valuable compound in both antiviral and anticancer research.
Properties
Molecular Formula |
C9H13FN3O7P |
---|---|
Molecular Weight |
325.19 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O7P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)13-2-1-5(11)12-9(13)15/h1-2,4,6-8,14H,3H2,(H2,11,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
KTAATIGPZHTGOP-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)F |
Origin of Product |
United States |
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